4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorobenzoyl group, a methoxyphenyl group, and a chlorobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the hydrazone intermediate: This step involves the reaction of 3-fluorobenzoyl chloride with hydrazine to form the hydrazone intermediate.
Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride to form the acetylated hydrazone.
Condensation: The acetylated hydrazone is then condensed with 2-methoxybenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({[(4-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate
- 4-[(E)-({[(4-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-chlorobenzoate
- 4-[(E)-({[(4-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2,4-dichlorobenzoate
Uniqueness
The uniqueness of 4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C24H19ClFN3O5 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H19ClFN3O5/c1-33-21-11-15(9-10-20(21)34-24(32)18-7-2-3-8-19(18)25)13-28-29-22(30)14-27-23(31)16-5-4-6-17(26)12-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+ |
InChI Key |
UGQTVCXSURWDTR-XODNFHPESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.